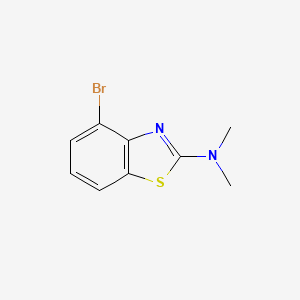

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Description

Propriétés

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-12(2)9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEPTKBXWDYGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 2,1,3-benzothiadiazole followed by reduction and methylation. The general synthetic route can be summarized as follows:

- Nitration : 2,1,3-benzothiadiazole is treated with a sulfonitric mixture.

- Reduction : The resulting nitro group is reduced to an amine.

- Methylation : Methyl iodide is used to introduce the dimethyl groups.

This compound has been characterized through various analytical techniques including NMR and IR spectroscopy, confirming its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | Induces apoptosis and cell cycle arrest at G2 |

| NCI-H1581 | 1.25 ± 0.23 | Inhibits FGFR1 phosphorylation |

| NCI-H226 | 2.31 ± 0.41 | Disrupts cell proliferation |

| NCI-H460 | 2.14 ± 0.36 | Targets specific molecular pathways |

| NCI-H1703 | 1.85 ± 0.32 | Induces apoptosis via caspase activation |

These findings suggest that the compound may act as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial for tumor growth in non-small cell lung cancer (NSCLC) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It effectively halts the cell cycle at the G2 phase, preventing further proliferation.

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, altering their activity and affecting cellular functions .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on NSCLC : A study focused on the effects of this compound on NSCLC cells revealed that it significantly reduced cell viability and induced apoptosis through caspase activation .

- Antibacterial Evaluation : Another investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, showing promising results that could lead to new antimicrobial therapies .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their anticancer , antimicrobial , and anti-inflammatory properties.

- Anticancer Activity : Benzothiazole derivatives have shown promise in targeting cancerous cells. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxicity. One study reported that benzothiazole derivatives exhibited IC50 values in the micromolar range against breast and liver cancer cell lines .

- Antimicrobial Properties : Research has indicated that derivatives of this compound possess broad-spectrum antimicrobial activity. A study highlighted that certain derivatives exhibited potent inhibitory effects against bacterial strains, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Biological Studies

The compound serves as a vital tool in biological research for studying interactions with various molecular targets.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit the interaction of amyloid beta peptide with its binding partners, which is relevant in Alzheimer's disease research .

- Immunosuppressive Activity : Some derivatives have been tested for immunosuppressive effects, showing potential as therapeutic agents in autoimmune conditions. One derivative was found to be significantly more effective than standard treatments in animal models .

Material Science

In material science, this compound is explored for its electronic and optical properties.

- Novel Materials Development : The compound is used in the synthesis of new materials that exhibit unique electronic properties. Research has focused on its application in organic semiconductors and photonic devices due to its favorable electronic characteristics .

Chemical Biology

This compound also plays a crucial role in chemical biology as a probe for studying biological pathways.

- Pathway Studies : It is employed to investigate various biological mechanisms by acting as a molecular probe that can modulate specific pathways. This application aids researchers in understanding complex biological interactions and developing targeted therapies .

Case Studies and Research Findings

- Anticancer Activity Study : A series of benzothiazole derivatives were synthesized and tested against human cancer cell lines. The study found that modifications at the benzothiazole core significantly influenced cytotoxicity profiles .

- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as new antibiotics .

- Alzheimer's Disease Research : Derivatives were evaluated for their ability to inhibit amyloid beta aggregation, providing insights into their potential use in Alzheimer's disease treatment strategies .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Benzothiazole Family

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Substituent Position : Bromine at position 4 (target compound) vs. 6 (other analogs) alters electronic distribution and steric interactions. For example, 6-substituted derivatives (e.g., 6-chloro or 6-fluoro) are associated with bioactivity in agrochemicals .

- Amine Functionalization : The N,N-dimethyl group in the target compound likely improves solubility compared to N-methyl or unsubstituted amines (e.g., 6-bromo-N-methyl vs. NH₂ derivatives ).

Méthodes De Préparation

Bromination of 2-Aminobenzothiazole

-

- Reagents: Bromine (Br2), glacial acetic acid (solvent)

- Temperature: Ambient to reflux conditions depending on scale and desired rate

- Time: Typically several hours (e.g., 16 hours under stirring)

- Outcome: Selective monobromination at position 4 of benzothiazole ring

Mechanism:

Electrophilic aromatic substitution where bromine electrophile attacks the activated benzothiazole ring, preferentially at the 4-position due to electronic and steric factors.Purification:

The crude product is isolated by filtration, washed with non-polar solvents such as hexane to remove unreacted bromine and byproducts, and recrystallized from ethanol or ethanol/water mixtures to achieve high purity.

N,N-Dimethylation of 4-Bromo-1,3-benzothiazol-2-amine

-

- Methyl iodide (CH3I) Alkylation: Reaction of 4-bromo-1,3-benzothiazol-2-amine with excess methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford the N,N-dimethylated amine.

- Eschweiler–Clarke Reaction: Treatment with formaldehyde and formic acid under reflux, which methylates the primary amine to the dimethyl derivative in one pot.

-

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: Reflux or 60–80°C for several hours

- Work-up: Quenching with water, extraction, and purification by recrystallization or chromatography

Representative Synthetic Route Summary

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminobenzothiazole + Br2 + Acetic acid | Stirring, room temp to reflux, 16 h | 4-Bromo-1,3-benzothiazol-2-amine | 70–85 | Selective monobromination |

| 2 | 4-Bromo-1,3-benzothiazol-2-amine + CH3I + K2CO3 | DMF, reflux, 4–6 h | This compound | 65–80 | N,N-dimethylation of amine |

Analytical and Purity Control Techniques

Melting Point Determination:

Confirms purity; typical melting point ranges for related benzothiazole derivatives are 140–148°C.Spectroscopic Characterization:

- [^1H NMR](pplx://action/followup): Aromatic protons appear in δ 7.2–8.1 ppm; N,N-dimethyl protons show singlets around δ 2.8–3.2 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with C9H9BrN2S (molecular weight ~ 263 g/mol).

- Infrared (IR) Spectroscopy: Characteristic bands for amine N–H and aromatic C–H stretching.

Chromatographic Purification:

Recrystallization from ethanol or chromatographic techniques ensure removal of side products and unreacted starting materials.

Research Findings and Optimization Notes

Selective Bromination:

Controlled bromination in acetic acid avoids dibrominated or overbrominated byproducts. Reaction time and bromine equivalents are critical parameters.Dimethylation Efficiency:

Methyl iodide alkylation provides higher selectivity and cleaner products compared to reductive methylation routes but requires careful handling of toxic reagents.Solvent Effects:

Polar aprotic solvents such as DMF improve nucleophilicity of the amine and solubility of reagents, enhancing reaction rates and yields.Scale-Up Considerations:

Industrial synthesis employs automated reactors with precise temperature and reagent feed control to maintain selectivity and yield.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Br2 in glacial acetic acid, room temp to reflux | High regioselectivity at 4-position | Requires careful bromine handling |

| N,N-Dimethylation | Alkylation or reductive methylation | Methyl iodide + base (K2CO3), DMF, reflux or formaldehyde + formic acid | High yield, straightforward | Toxic reagents, need for purification |

| Purification & Characterization | Recrystallization, NMR, MS, melting point | Ethanol recrystallization, spectral analysis | Ensures high purity and structural confirmation | Requires access to analytical instruments |

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine to ensure high purity and yield?

The synthesis typically involves coupling reactions between substituted benzothiazole precursors and brominated intermediates. A common method is the reaction of 4-bromo-1,3-benzothiazol-2-amine with dimethylamine in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature . Microwave-assisted synthesis can enhance reaction rates and reduce byproducts . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Key challenges include controlling bromine substitution regioselectivity and minimizing oxidation of the thiazole ring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the dimethylamino group (δ ~2.8–3.2 ppm for N–CH) and bromine substitution on the benzothiazole ring .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (e.g., C–Br ~1.89 Å) and hydrogen-bonding networks. For example, N–H⋯N interactions form dimeric structures in the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 257.0 (M) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

The compound is stable under ambient conditions but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments due to hydrolysis of the dimethylamino group or thiazole ring opening. Thermal gravimetric analysis (TGA) shows decomposition above 200°C . Storage recommendations include inert atmospheres (N) and desiccated containers to prevent bromine displacement by moisture .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

The bromine atom enhances electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites). SAR studies involve synthesizing analogs with halogens (Cl, F) or methyl groups at the 4-position. Computational docking (e.g., AutoDock Vina) predicts binding affinities, while in vitro assays (e.g., IC measurements against cancer cell lines like HCT-116) validate activity . Contradictions in activity data may arise from differences in cell permeability or assay conditions .

Q. What challenges arise in refining crystallographic data for this compound, particularly with twinned or low-resolution datasets?

Twinned crystals (common in benzothiazoles due to planar stacking) require specialized software like SHELXD for structure solution. The Flack parameter (η) or Rogers’ x parameter can resolve enantiopolarity issues . For low-resolution data (e.g., >1.0 Å), restraints on bond lengths/angles and Hirshfeld surface analysis improve refinement reliability .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Discrepancies often stem from:

- Purity variations : Impurities >5% skew IC values. Validate purity via HPLC before assays .

- Assay protocols : Standardize conditions (e.g., serum concentration, incubation time).

- Solubility : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity artifacts .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (e.g., GROMACS).

- QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate electronic interactions at active sites .

- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (%ABS = 65%), guiding lead optimization .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the dimethylamino moiety .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and sustained release .

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.